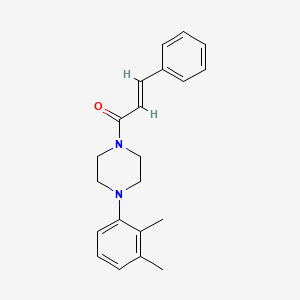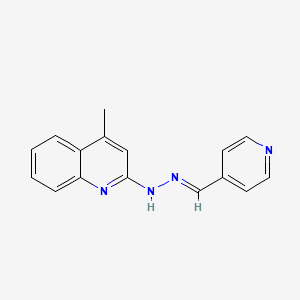![molecular formula C13H14ClNO B5695835 [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5695835.png)
[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol, also known as CPME, is a synthetic compound that belongs to the class of pyrrole-based compounds. CPME has gained significant attention in the scientific community due to its potential biological and pharmacological properties.
作用机制
The exact mechanism of action of [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol is not fully understood. However, studies have shown that [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol can bind to dopamine receptors and modulate their activity. [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been shown to have antioxidant properties and can protect cells from oxidative stress.
Biochemical and Physiological Effects:
[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has also been shown to reduce oxidative stress and improve mitochondrial function. Moreover, [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons.
实验室实验的优点和局限性
[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has several advantages for lab experiments. It is easy to synthesize and has a high yield. [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol is also stable and can be stored for extended periods without degradation. However, [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has some limitations. It is not water-soluble and requires the use of organic solvents for experiments. [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol also has low bioavailability and requires high doses to achieve therapeutic effects.
未来方向
There are several future directions for the research of [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol. One potential direction is to investigate its potential use as an antipsychotic drug. [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has shown promising results in binding to dopamine receptors, and further studies can explore its efficacy in treating psychiatric disorders such as schizophrenia. Another direction is to investigate its potential use as a neuroprotective agent for the treatment of neurodegenerative diseases. [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has shown neuroprotective effects, and further studies can explore its potential in treating Alzheimer's and Parkinson's. Additionally, studies can investigate the use of [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol is a synthetic compound that has gained significant attention in the scientific community due to its potential biological and pharmacological properties. [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been extensively studied for its antifungal, antibacterial, and antitumor properties, as well as its potential use as an antipsychotic drug and neuroprotective agent. [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has several advantages for lab experiments, such as easy synthesis and stability, but also has limitations such as low bioavailability. Future research can explore its potential in treating various diseases and its use in combination with other drugs.
合成方法
The synthesis of [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of ammonium acetate to form 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole. The intermediate product is then reduced with sodium borohydride to obtain [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol. The yield of [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol is around 70%, and the purity can be enhanced by recrystallization.
科学研究应用
[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been extensively studied for its potential biological and pharmacological activities. It has been shown to possess antifungal, antibacterial, and antitumor properties. [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has also been investigated for its potential use as an antipsychotic drug due to its ability to bind to dopamine receptors. Moreover, [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been found to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-7,16H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDNTJPPGNLEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5695772.png)
![2-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B5695782.png)
![2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5695786.png)
![methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5695787.png)




![ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5695827.png)
![N-(2-phenylethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5695832.png)